molecular formula C32H24CrLiN10O8- B12732832 Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) CAS No. 83733-12-4

Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

Cat. No.: B12732832
CAS No.: 83733-12-4
M. Wt: 735.6 g/mol
InChI Key: NRPQNNODCXGJLJ-UHFFFAOYSA-N
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Description

This lithium-containing chromate complex features a highly substituted azo-pyrazolone ligand system. The molecular structure includes:

  • A chromium(VI) core coordinated to two deprotonated azo-pyrazolone ligands.
  • Azo groups (-N=N-) linked to a 2-hydroxy-5-nitrophenyl moiety, contributing to its intense coloration and redox activity.
  • A pyrazolone ring substituted with methyl and phenyl groups, enhancing steric bulk and stability.
  • A lithium counterion balancing the charge.

The compound is hypothesized to exhibit applications in catalysis, photochemistry, or as a specialty dye due to its conjugated π-system and metal-ligand charge transfer properties. Its structural complexity distinguishes it from simpler chromates like lithium chromate (Li₂CrO₄), which lacks organic ligands .

Properties

CAS No.

83733-12-4

Molecular Formula

C32H24CrLiN10O8-

Molecular Weight

735.6 g/mol

IUPAC Name

lithium;chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one

InChI

InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1

InChI Key

NRPQNNODCXGJLJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Method : Condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.
  • Conditions : Typically performed in acetic acid or ethanol at 80–100°C for 6–8 hours.
  • Yield : Approximately 70–85% purity depending on catalyst and solvent choice.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane mixtures is employed to isolate the pure pyrazolone intermediate.

Azo Coupling Reaction

  • The pyrazolone intermediate undergoes azo coupling with 2-hydroxy-5-nitrophenyl diazonium salts.
  • Reaction medium : Usually aqueous acidic or mildly basic conditions to maintain diazonium stability.
  • Temperature : Maintained at 0–5°C to control reaction rate and prevent side reactions.
  • Outcome : Formation of the azo-pyrazolone ligand with characteristic azo (–N=N–) and phenolic hydroxyl groups.

Complexation with Chromium(III) and Lithium Ions

Chromium(III) Complex Formation

  • Reagents : Chromium(III) chloride hexahydrate (CrCl3·6H2O) is commonly used.
  • Molar ratio : Ligand to chromium ratio is maintained at 2:1 to form bis-ligand complexes.
  • Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance ligand solubility and complex stability.
  • Temperature : Reaction is carried out at 60–70°C under nitrogen atmosphere to avoid oxidation and hydrolysis.
  • Procedure : Gradual addition of chromium salt to ligand solution with stirring to prevent precipitation.
  • Purification : Centrifugation at 10,000 rpm for 15 minutes removes insoluble impurities; dialysis (MWCO 1 kDa) isolates the pure complex.

Incorporation of Lithium Ion

  • Lithium salt (e.g., lithium hydroxide or lithium carbonate) is added to the chromium-ligand complex solution.
  • The lithium ion balances the negative charge of the complex, forming the lithium bis(azo-pyrazolone)chromate(1-) salt.
  • The reaction is typically performed at room temperature with stirring until complete precipitation or crystallization occurs.
  • The product is filtered, washed, and dried under vacuum.

Summary Table of Preparation Steps

Step Process Description Reagents/Conditions Key Parameters Outcome
1 Synthesis of pyrazolone intermediate Phenylhydrazine + ethyl acetoacetate, acetic acid, 80–100°C, 6–8 h Acidic catalyst, solvent choice 5-methyl-2-phenyl-3H-pyrazol-3-one, 70–85% purity
2 Azo coupling Pyrazolone + 2-hydroxy-5-nitrophenyl diazonium salt, 0–5°C, aqueous medium Controlled temperature, pH Azo-pyrazolone ligand
3 Complexation with Cr(III) CrCl3·6H2O, DMSO/DMF, 60–70°C, N2 atmosphere 2:1 ligand:Cr ratio, gradual addition Chromium bis(azo-pyrazolone) complex
4 Lithium salt incorporation Lithium hydroxide/carbonate, room temp Stoichiometric lithium addition Lithium bis(azo-pyrazolone)chromate(1-) salt

Analytical and Characterization Techniques Supporting Preparation

  • Elemental Analysis (CHNS) : Confirms expected carbon, hydrogen, nitrogen percentages within ±0.3% tolerance, indicating purity.
  • FT-IR Spectroscopy : Identifies azo (–N=N–) stretching (1580–1450 cm⁻¹), carbonyl (C=O) groups (1650–1700 cm⁻¹), and phenolic –OH (3200–3500 cm⁻¹).
  • UV-Vis Spectroscopy : Shows characteristic π→π* transitions at 350–450 nm and charge-transfer bands at 500–600 nm, confirming azo ligand formation and chromium coordination.
  • X-ray Crystallography (where available): Confirms pseudo-octahedral geometry of chromium center coordinated by azo-pyrazolone ligands.

Research Findings and Optimization Notes

  • The electron-withdrawing nitro group and electron-donating hydroxyl group on the phenyl ring stabilize the azo linkage and enhance chromium coordination, improving complex stability.
  • Solvent polarity and reaction temperature critically influence ligand solubility and complex yield.
  • Slow addition of chromium salt and inert atmosphere prevent premature precipitation and oxidation side reactions.
  • Purification by centrifugation and dialysis ensures removal of unreacted ligands and byproducts, yielding high-purity complexes suitable for further applications.

This detailed synthesis approach for Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) integrates ligand preparation, complexation, and purification steps, supported by analytical validation, providing a comprehensive guide for researchers in coordination chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water or ethanol under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states .

Scientific Research Applications

Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is widely used in the dye and pigment industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its interaction with various molecular targets. The azo group in the compound can form complexes with metal ions, leading to changes in the electronic structure and reactivity of the compound. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Hydrogen Bis[2,4-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
  • Structural Differences :
    • Substituent Position : The nitro group is at the 3-position on the phenyl ring (vs. 5-nitro in the lithium compound), altering electronic delocalization and steric effects.
    • Counterion : Hydrogen instead of lithium, likely reducing solubility in polar solvents .
B. Lithium Chromate (Li₂CrO₄)
  • Structural Simplicity: Lacks organic ligands, existing as an inorganic salt.
  • Applications : Widely used as a corrosion inhibitor and oxidizing agent in industrial settings .
  • Hazard Profile: Classified as a carcinogen and strong oxidizer, with documented risks of respiratory and dermal toxicity .
C. Sodium Bis(azo-salicylate)chromate
  • Ligand System : Simpler salicylate-based azo ligands (vs. pyrazolone).
  • Properties : Reduced thermal stability compared to pyrazolone derivatives due to weaker Cr-ligand bonding.

Comparative Data Table

Property/Compound Lithium Target Compound Hydrogen Analog Lithium Chromate
Molecular Formula C₃₂H₂₂LiCrN₈O₁₀ C₃₂H₂₄CrN₈O₁₀ Li₂CrO₄
Molecular Weight (g/mol) ~800 (estimated) ~785 (estimated) 129.88
Solubility Moderate in DMSO Low in water High in water
Stability High (bulky ligands) Moderate High (inorganic salt)
Primary Applications Specialty dyes, catalysis Research use Corrosion inhibition
Toxicity Likely carcinogenic* Unknown Confirmed carcinogen

*Inferred from chromium(VI) core; organic ligands may modulate bioavailability.

Key Research Findings

Substituent Effects :

  • The 5-nitro group in the lithium compound enhances electron-withdrawing character, stabilizing the chromate(VI) oxidation state and intensifying absorption in the visible spectrum.
  • Methyl groups on the pyrazolone ring improve thermal stability by reducing ligand lability .

Counterion Impact :

  • Lithium ions enhance solubility in polar aprotic solvents (e.g., DMSO) compared to hydrogen or sodium counterparts, broadening synthetic utility.

Hazard Considerations: While the organic ligands in the target compound may reduce dermal absorption compared to Li₂CrO₄, the chromium(VI) core still poses significant carcinogenic risks .

Biological Activity

Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is a complex coordination compound characterized by its unique structural features, including a lithium cation and a chromate anion coordinated to an azo dye derivative. The molecular formula is C32H23CrN10O7C_{32}H_{23}CrN_{10}O_{7}, with a molecular weight of approximately 727.60 g/mol. This compound is part of a class of coordination compounds known for their optical and electronic properties, attributed to the presence of the azo group and pyrazole moiety.

Biological Activity

The biological activity of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) has not been extensively studied; however, preliminary findings indicate potential applications in medicinal chemistry. Compounds containing azo groups are often recognized for their antimicrobial and antifungal properties. Research suggests that this compound may exhibit similar biological activities, warranting further investigation into its interactions with biological systems.

The specific mechanisms through which lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) exerts its effects on biological systems remain largely unexplored. Key areas for future research include:

  • Interaction with Enzymes : Investigating how this compound may inhibit or activate specific enzymes.
  • Cellular Uptake : Understanding how the compound enters cells and its subsequent effects on cell viability.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) within its chemical class, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
Sodium bis[4-(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-naphthyl)imino]methyl]phenolato(2-)chromate(1-)Contains an azo group and chromateDifferent substituents on the aromatic rings
Hydrogen bis[4-(hydroxy-nitrophenyl)azo]-pyrazole derivativesSimilar pyrazole structureVaries in functional groups attached
Other azo-pyrazole complexesCommon azo linkageDifferences in metal coordination

These comparisons highlight the unique aspects of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) regarding its specific structural features and potential applications in various fields.

Case Studies and Research Findings

While specific case studies focusing exclusively on lithium bis(2,4-dihydro-4-(...)chromate(1-) are scarce, related studies on azo compounds provide insights into their biological activities:

  • Antimicrobial Studies : Research indicates that many azo compounds exhibit significant antimicrobial activity against various pathogens. For instance, transition metal complexes containing azo ligands have shown enhanced antibacterial properties compared to their parent ligands .
  • Cytotoxicity Assessments : Azo compounds have been evaluated for cytotoxic effects against cancer cell lines. In some cases, these compounds demonstrated selective toxicity, suggesting potential therapeutic applications in oncology .

Q & A

Q. What controls are essential for reproducibility in catalytic studies involving this complex?

  • Methodology : Include blank reactions (no catalyst), internal standards (e.g., decane for GC), and inert atmosphere controls. Use kinetic isotope effects (KIE) to confirm mechanistic pathways .

Q. How to design experiments to isolate the role of lithium counterions in the complex’s reactivity?

  • Methodology : Synthesize analogous complexes with alternative counterions (e.g., Na⁺, K⁺). Compare solubility (via turbidimetry) and ionic conductivity in polar solvents (DMF, DMSO) .

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